molecular formula C17H32N2O2 B6173281 tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate CAS No. 2742654-05-1

tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate

Cat. No. B6173281
CAS RN: 2742654-05-1
M. Wt: 296.4
InChI Key:
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Description

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate (TBAPC) is a carboxylated piperidine derivative that has been widely studied for its potential applications in the field of chemistry. TBAPC is an organic compound that is composed of a tert-butyl group, an azocan-5-yl group, and a piperidine-1-carboxylate group. It has been used as an intermediate in the synthesis of other compounds, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been studied for its potential applications in the synthesis of other compounds, such as drugs and pharmaceuticals. It has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In addition, it has been used as an intermediate in the synthesis of other compounds, such as peptides and proteins.

Mechanism of Action

The mechanism of action of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate is not well understood. However, it is believed that the tert-butyl group of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate binds to the active site of an enzyme and modifies its activity, resulting in an altered physiological response. In addition, it is believed that the azocan-5-yl group of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate binds to proteins, which may affect their function.
Biochemical and Physiological Effects
tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to have an effect on the activity of enzymes, resulting in changes in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been shown to have an effect on the expression of genes, resulting in changes in the expression of proteins and other molecules. It has also been shown to have an effect on the expression of hormones, resulting in changes in the levels of hormones in the body.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. In addition, it is relatively stable, making it suitable for use in long-term experiments. However, tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate is also relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for the use of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate in laboratory experiments. One potential direction is the use of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate as an intermediate in the synthesis of other compounds, such as drugs and pharmaceuticals. Another potential direction is the use of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate in the development of new drugs and therapies. In addition, tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate could be used to study the effects of enzymes, hormones, and other molecules on the metabolism of carbohydrates, lipids, and proteins. Finally, tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate could be used to study the effects of gene expression on the expression of proteins and other molecules.

Synthesis Methods

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate can be synthesized using a variety of methods. The most common method is the condensation reaction between 4-aminopiperidine and tert-butyl isocyanate in the presence of an acid catalyst. This reaction results in the formation of an intermediate, which is then hydrolyzed to give tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate. Other methods of synthesis include the reaction of piperidine with tert-butyl isocyanate, or the reaction of 4-aminopiperidine with tert-butyl isocyanate in the presence of an acid catalyst followed by hydrolysis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-piperidonecarboxylate with azocane in the presence of a reducing agent.", "Starting Materials": [ "tert-butyl 4-piperidonecarboxylate", "azocane", "reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-piperidonecarboxylate and azocane in a suitable solvent.", "Step 2: Add the reducing agent to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 5: Purify the product by recrystallization or chromatography." ] }

CAS RN

2742654-05-1

Product Name

tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate

Molecular Formula

C17H32N2O2

Molecular Weight

296.4

Purity

95

Origin of Product

United States

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